

1,3-Dimethoxypropan-2-one chemical properties

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Compound of Interest

Compound Name: 1,3-Dimethoxypropan-2-one

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An In-depth Technical Guide to the Chemical Properties and Applications of **1,3-Dimethoxypropan-2-one**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1,3-Dimethoxypropan-2-one** (CAS No: 18664-32-9), a versatile ketone with significant utility in organic synthesis and as a precursor in the development of complex molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, reactivity, synthesis, and key applications, grounding all claims in authoritative references.

Core Molecular Identity and Structure

1,3-Dimethoxypropan-2-one, also known as 1,3-dimethoxyacetone, is a trifunctional C5 molecule featuring a central ketone and two terminal methoxy groups. This unique arrangement makes it a valuable three-carbon building block, offering a masked equivalent of dihydroxyacetone with enhanced stability and selective reactivity in non-aqueous conditions.

Caption: Chemical structure of **1,3-Dimethoxypropan-2-one**.

Physicochemical and Spectroscopic Profile

The physical properties of **1,3-Dimethoxypropan-2-one** are summarized below. These characteristics are essential for its handling, storage, and application in various reaction conditions.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₀ O ₃	
Molecular Weight	118.13 g/mol	
CAS Number	18664-32-9	
Appearance	Liquid	
Boiling Point	162.7°C at 760 mmHg	
Flash Point	42.1°C	
Purity	≥96%	
Storage	4°C, under nitrogen	

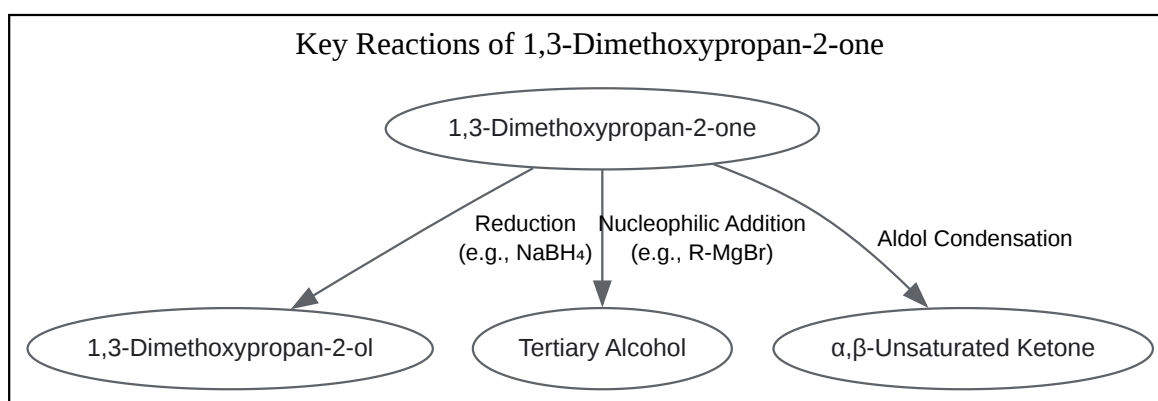
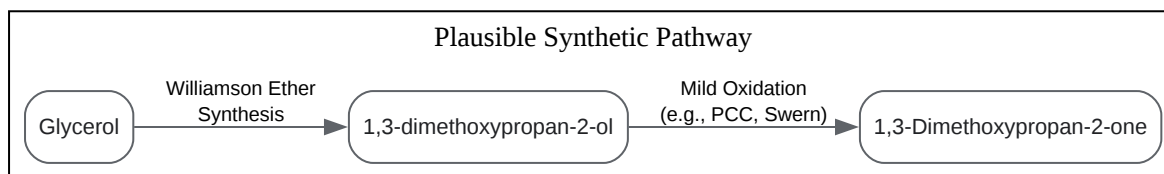
Spectroscopic Characterization: The structure of **1,3-Dimethoxypropan-2-one** is typically confirmed using standard spectroscopic techniques.

- ¹H NMR:** The proton NMR spectrum is expected to show two key signals: a singlet for the six protons of the two equivalent methoxy groups (CH₃-O-) and a singlet for the four protons of the two equivalent methylene groups adjacent to the carbonyl group (-CH₂-C=O).
- ¹³C NMR:** The carbon NMR spectrum would display distinct peaks for the methoxy carbons, the methylene carbons, and the carbonyl carbon.
- Mass Spectrometry (MS):** Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the structure, likely involving the loss of methoxy groups.
- Infrared (IR) Spectroscopy:** A strong absorption band characteristic of the C=O stretch of a ketone would be prominent in the IR spectrum, typically in the range of 1715-1730 cm⁻¹.

Synthesis and Reactivity

While direct, high-yield synthesis protocols are not extensively published, a plausible and logical synthetic route involves the selective oxidation of the corresponding secondary alcohol,

1,3-dimethoxypropan-2-ol. This precursor is commercially available and can be synthesized from glycerol.



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Caption: Key reaction pathways for **1,3-Dimethoxypropan-2-one**.

Applications in Pharmaceutical and Chemical Synthesis

While direct applications of **1,3-dimethoxypropan-2-one** in final drug products are not widely documented, its value lies in its role as a versatile intermediate. Structurally related compounds are key in synthesizing pharmacologically active molecules. For instance, 1,1-dimethoxyacetone is a reagent for preparing MCL1 inhibitors used in cancer models and for synthesizing inhibitors of neuronal nitric oxide synthase. [1] Similarly, the reduced form, 1,3-dimethoxypropan-2-ol, is an intermediate in the synthesis of glucokinase activators for managing diabetes. [2] Given these precedents, **1,3-dimethoxypropan-2-one** is a strategic precursor for:

- **Heterocyclic Chemistry:** Serving as a C3 synthon for the construction of various heterocyclic ring systems, which are prevalent scaffolds in medicinal chemistry.
- **Complex Molecule Synthesis:** Its protected dihydroxyacetone structure allows for its incorporation into multi-step syntheses of natural products and their analogues.
- **Fragment-Based Drug Discovery:** It can be used to build a library of small molecules for screening against biological targets.

Safety and Handling

1,3-Dimethoxypropan-2-one is a flammable liquid that requires careful handling in a well-ventilated area, away from ignition sources.

- **GHS Classification:** Flammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335). * **Signal Word:** Warning * **Personal Protective Equipment (PPE):** Wear protective gloves, safety goggles with side-shields, and a lab coat. [3] * **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably refrigerated at 4°C under an inert nitrogen atmosphere to maintain purity. * **Spill and Disposal:** In case of a spill, remove all ignition sources and absorb with an inert material. Dispose of contents and container to an approved waste disposal plant. [3][4]

Experimental Protocol: Reduction to 1,3-Dimethoxypropan-2-ol

This protocol provides a representative procedure for the reduction of the ketone, illustrating a fundamental transformation.

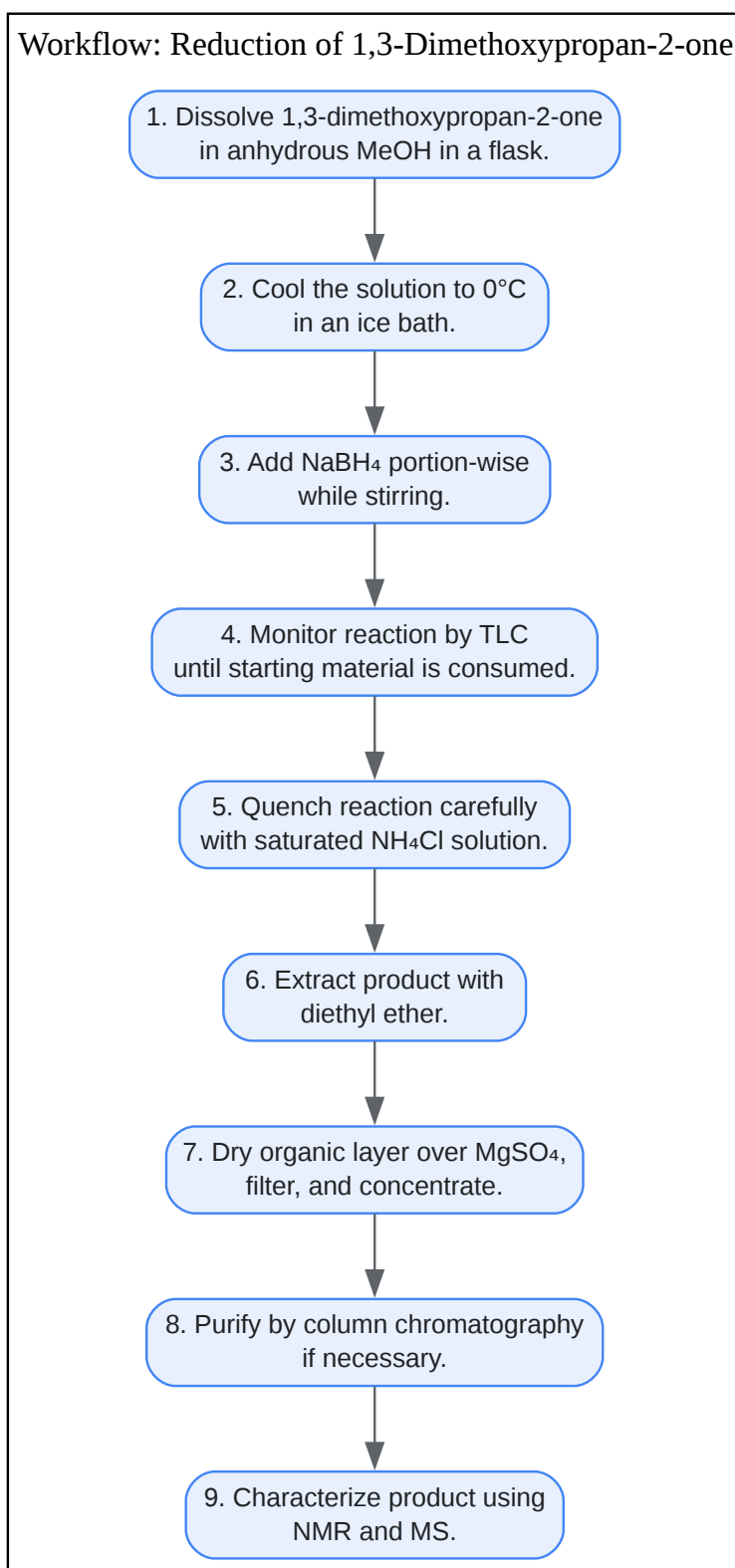
Objective: To synthesize 1,3-dimethoxypropan-2-ol via the sodium borohydride reduction of **1,3-dimethoxypropan-2-one**.

Materials:

- **1,3-Dimethoxypropan-2-one**
- Sodium borohydride (NaBH_4)

- Anhydrous Methanol (MeOH)
- Deionized Water
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)

Workflow: Reduction of 1,3-Dimethoxypropan-2-one



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Caption: Experimental workflow for the reduction of **1,3-dimethoxypropan-2-one**.

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of **1,3-dimethoxypropan-2-one** in anhydrous methanol.
- **Cooling:** Place the flask in an ice-water bath and stir the solution until it reaches 0°C.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (1.1 equivalents) in small portions to the stirred solution. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
- **Reaction Monitoring:** Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.
- **Workup:** Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution until gas evolution ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** If necessary, purify the crude product via flash column chromatography to obtain pure 1,3-dimethoxypropan-2-ol.

Conclusion

1,3-Dimethoxypropan-2-one is a functionally rich and synthetically valuable molecule. Its protected dihydroxyacetone core, combined with the reactivity of its central ketone, provides chemists with a versatile tool for constructing complex molecular architectures. A thorough understanding of its properties, reactivity, and handling procedures, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and in the broader context of pharmaceutical and chemical development.

References

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- Chemicals Used In Pharmaceuticals | The Chemistry Blog. (URL: [Link])
- Exploring the Versatility of 1,1-Dimethoxyacetone (CAS: 6342-56-9). (URL: [Link])
- 1,3-Dimethoxy-2-propanol | C5H12O3 | CID 12190 - PubChem. (URL: [Link])

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